An In-depth Technical Guide to the Physicochemical Properties of 2,3,5,6-Tetrafluorobenzotrifluoride
An In-depth Technical Guide to the Physicochemical Properties of 2,3,5,6-Tetrafluorobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3,5,6-Tetrafluorobenzotrifluoride, with the IUPAC name 1,2,4,5-tetrafluoro-3-(trifluoromethyl)benzene, is a highly fluorinated aromatic compound of significant interest in various fields of chemical research and development. Its unique electronic properties, conferred by the presence of multiple fluorine atoms and a trifluoromethyl group on a benzene ring, make it a valuable building block in the synthesis of advanced materials, pharmaceuticals, and agrochemicals. The strategic incorporation of fluorine into organic molecules is a well-established strategy to modulate key properties such as metabolic stability, lipophilicity, and binding affinity, making fluorinated compounds like 2,3,5,6-Tetrafluorobenzotrifluoride particularly relevant to drug discovery programs.[1] This guide provides a comprehensive overview of the core physicochemical properties of this compound, intended to support its application in research and development.
Core Physicochemical Properties
The distinct physical and chemical characteristics of 2,3,5,6-Tetrafluorobenzotrifluoride are summarized in the table below. These properties are crucial for its handling, reaction design, and application.
| Property | Value | Source(s) |
| Molecular Formula | C₇HF₇ | [2][3][4] |
| Molecular Weight | 218.07 g/mol | [1][2] |
| CAS Number | 651-80-9 | [2][3][4] |
| IUPAC Name | 1,2,4,5-tetrafluoro-3-(trifluoromethyl)benzene | [2][3][4] |
| Appearance | Clear, colorless liquid | [3] |
| Boiling Point | 111-112 °C (at standard pressure) | [1][5] |
| Density | 1.601 g/mL at 25 °C | [1][5] |
| Refractive Index (n₂₀/D) | 1.379 | [5] |
| Flash Point | 32.2 °C (90 °F) | [5] |
| Melting Point | Data not readily available in searched literature. | |
| Solubility | While quantitative data is not readily available, as a fluorinated aromatic hydrocarbon, it is expected to be miscible with a wide range of organic solvents such as ethers, ketones, and halogenated hydrocarbons. Its solubility in water is expected to be low. |
Spectroscopic Characterization
Spectroscopic analysis is essential for the identification and characterization of 2,3,5,6-Tetrafluorobenzotrifluoride. While a complete set of experimental spectra for this specific compound is not widely available in the public domain, its expected spectral features can be predicted based on its structure and data from analogous compounds.
Mass Spectrometry
The mass spectrum of 2,3,5,6-Tetrafluorobenzotrifluoride is available from the NIST WebBook. The molecular ion peak ([M]⁺) would be observed at m/z 218, corresponding to its molecular weight. The fragmentation pattern of fluorinated benzenes is often characterized by the loss of fluorine atoms and the trifluoromethyl group.[6][7][8]
Electron Ionization Mass Spectrum of 1,2,4,5-tetrafluoro-3-(trifluoromethyl)benzene [2]
-
Formula: C₇HF₇
-
Molecular weight: 218.0717
-
CAS Registry Number: 651-80-9
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of fluorinated compounds.
-
¹H NMR: The proton NMR spectrum is expected to be simple, showing a single resonance for the lone aromatic proton. The chemical shift of this proton will be influenced by the neighboring fluorine atoms and the trifluoromethyl group. The signal is likely to appear as a complex multiplet due to coupling with the adjacent fluorine atoms.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the different carbon atoms in the molecule. The carbon atoms directly bonded to fluorine will exhibit characteristic splitting patterns (C-F coupling). The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.
-
¹⁹F NMR: The fluorine NMR spectrum is particularly informative for this compound.[9][10][11] It is expected to show two main signals: one for the four fluorine atoms attached to the aromatic ring and another for the three fluorine atoms of the trifluoromethyl group. The signals for the aromatic fluorines may show further splitting due to coupling with each other and with the aromatic proton. The trifluoromethyl group will likely appear as a singlet or a narrowly split multiplet.
Infrared (IR) Spectroscopy
The infrared spectrum of 2,3,5,6-Tetrafluorobenzotrifluoride is expected to show characteristic absorption bands for C-F and C=C bonds. The strong C-F stretching vibrations typically appear in the region of 1000-1400 cm⁻¹.[12][13][14] Aromatic C=C stretching vibrations are expected in the 1450-1600 cm⁻¹ region.[15]
Safety and Handling
2,3,5,6-Tetrafluorobenzotrifluoride is a chemical that requires careful handling in a laboratory setting. While a comprehensive Safety Data Sheet (SDS) for this specific compound was not available in the searched resources, information for similar fluorinated aromatic compounds suggests the following precautions.
General Safety Precautions: [16][17][18][19]
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
Keep away from heat, sparks, and open flames as it has a relatively low flash point.
-
Store in a tightly closed container in a cool, dry place.
Known Hazards for Similar Compounds: For similar fluorinated compounds, the following GHS hazard statements may be applicable:
-
H225: Highly flammable liquid and vapor.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
First Aid Measures:
-
In case of skin contact: Immediately wash with plenty of soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
If inhaled: Move person into fresh air and keep comfortable for breathing.
-
If swallowed: Rinse mouth. Do NOT induce vomiting. Seek medical attention.
Applications in Research and Development
The unique properties of 2,3,5,6-Tetrafluorobenzotrifluoride make it a valuable intermediate in several areas:
-
Pharmaceutical and Agrochemical Synthesis: The introduction of the tetrafluorobenzotrifluoride moiety can enhance the metabolic stability and bioavailability of drug candidates and agrochemicals.[1]
-
Materials Science: It can be used in the synthesis of fluorinated polymers and liquid crystals, which often exhibit enhanced thermal stability, chemical resistance, and unique optical properties.
-
Electronic Materials: Its dielectric properties may be of interest in the development of electronic components.
Experimental Protocols for Physicochemical Property Determination
The following are detailed, step-by-step methodologies for determining the key physicochemical properties of a liquid compound like 2,3,5,6-Tetrafluorobenzotrifluoride.
Determination of Boiling Point (Micro Method)
This method is suitable for small sample volumes.
Methodology:
-
Place a small volume (approximately 0.5-1 mL) of 2,3,5,6-Tetrafluorobenzotrifluoride into a small test tube.
-
Add a small piece of a sealed capillary tube (sealed end up) into the test tube to serve as a boiling chip.
-
Place the test tube in a heating block or an oil bath.
-
Suspend a thermometer with the bulb just above the surface of the liquid.
-
Heat the apparatus slowly and observe the liquid.
-
The boiling point is the temperature at which a steady stream of bubbles emerges from the capillary tube and the temperature of the vapor remains constant.
Caption: Workflow for the micro-determination of boiling point.
Determination of Density
Methodology:
-
Accurately weigh a clean and dry pycnometer (a specific gravity bottle) (m₁).
-
Fill the pycnometer with distilled water of a known temperature and weigh it again (m₂).
-
Empty and thoroughly dry the pycnometer.
-
Fill the pycnometer with 2,3,5,6-Tetrafluorobenzotrifluoride at the same temperature and weigh it (m₃).
-
The density (ρ) of the sample can be calculated using the formula: ρ_sample = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water
Caption: Logical steps for determining the density of a liquid.
Determination of Refractive Index
Methodology:
-
Calibrate the refractometer using a standard sample with a known refractive index (e.g., distilled water).
-
Ensure the prism of the refractometer is clean and dry.
-
Apply a few drops of 2,3,5,6-Tetrafluorobenzotrifluoride onto the prism.
-
Close the prism and allow the sample to spread evenly.
-
Adjust the light source and focus to obtain a clear borderline in the eyepiece.
-
Align the borderline with the crosshairs and read the refractive index from the scale.
-
Record the temperature at which the measurement is taken, as the refractive index is temperature-dependent.
References
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Kagramanov, N. D., Sigan, A. L., & Golubev, A. S. (2022). ION SERIES OF MASS SPECTRA OF BENZENE, 1,3,5,7-CYCLOOCTATETRAENE,[18]-ANNULENE, AS WELL AS HEXAFLUOROBENZENE AND ITS HOMOLOGUES. Fluorine Notes, 3(142), 5-6.
- Adamson, S., Kharlampidi, D. D., Shtyrkova, A. S., & Golubkov, M. (2024). Mass Spectrometry Study of the Reaction of Fluorine Atoms with Benzene.
- The Royal Society of Chemistry. (2015). Electronic Supplementary Material (ESI) for ChemComm. The Royal Society of Chemistry.
- Field, F. H. (1976). The Chemical Ionization Mass Spectra of Fluorotoluenes. Journal of the American Chemical Society, 98(13), 3849-3853.
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NIST. (n.d.). Benzene, fluoro-. In NIST Chemistry WebBook. Retrieved from [Link]
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NIST. (n.d.). Benzene, 1,2,4,5-tetrafluoro-3-(trifluoromethyl)-. In NIST Chemistry WebBook. Retrieved from [Link]
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ResearchGate. (n.d.). Fluorinated Aromatic Compounds. Retrieved from [Link]
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ChemBK. (2024, April 9). 1,2,4,5-tetrafluoro-3-(trifluoromethyl)benzene. Retrieved from [Link]
- Saunders, C., Khaled, M. B., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(6), 3046-3053.
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PubChem. (n.d.). Trifluoro-1,3,5-tris(trifluoromethyl)benzene. Retrieved from [Link]
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MassBank. (2008, October 21). fluorobenzene. Retrieved from [Link]
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PFAS Central. (2023, June 1). Identifying Unknown Fluorine-Containing Compounds in Environmental Samples Using 19F NMR and Spectral Database Matching. Retrieved from [Link]
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Spectroscopy Online. (2023, September 1). Halogenated Organic Compounds. Retrieved from [Link]
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ResearchGate. (n.d.). NMR spectra of a mixture of fluorinated compounds highlighting the.... Retrieved from [Link]
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PubChem. (n.d.). 2,3,5,6-Tetrafluorobenzonitrile. Retrieved from [Link]
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